

Application of GW 590735 in Atherosclerosis Research

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Compound of Interest

Compound Name: GW 590735

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Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, leading to the formation of atherosclerotic plaques. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid metabolism and inflammation, making them attractive therapeutic targets for atherosclerosis. **GW 590735** is a potent and selective agonist of PPAR α .^{[1][2][3]} This document provides detailed application notes and protocols for the use of **GW 590735** in atherosclerosis research.

Mechanism of Action

GW 590735 exerts its anti-atherosclerotic effects primarily through the activation of PPAR α . This activation leads to a dual impact on two key processes in the pathogenesis of atherosclerosis: lipid metabolism and inflammation.

Lipid Metabolism:

Activation of PPAR α by **GW 590735** is expected to influence lipid homeostasis significantly. In animal models, PPAR α agonists have been shown to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol and triglycerides.^{[1][3]} A key mechanism in this process is the enhancement

of reverse cholesterol transport, where excess cholesterol from peripheral tissues, including macrophage foam cells within atherosclerotic plaques, is transported back to the liver for excretion. This is partly achieved by increasing the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1).[4]

Anti-inflammatory Effects:

Chronic inflammation within the arterial wall is a hallmark of atherosclerosis. Macrophages play a central role in this process by taking up modified lipoproteins and transforming into pro-inflammatory foam cells. PPAR α activation has been shown to have anti-inflammatory effects. While the precise signaling cascade for **GW 590735** is not fully elucidated in the provided results, PPAR δ agonists, which share some functional similarities, have been demonstrated to suppress the expression of key chemokines like monocyte chemoattractant protein-1 (MCP-1), MCP-3, and MCP-5.[5] This reduction in chemokines can lead to decreased recruitment of monocytes to the atherosclerotic lesion, thereby dampening the inflammatory response. Furthermore, PPAR δ activation can induce the expression of regulator of G protein signaling (RGS) genes, which block the signal transduction of chemokine receptors.[5] It is plausible that **GW 590735**, through PPAR α activation, engages similar anti-inflammatory pathways.

Quantitative Data

The following table summarizes the key quantitative data for **GW 590735**.

Parameter	Value	Species/System	Reference
EC50 (PPAR α)	4 nM	Not specified	[1][3]
Selectivity	>500-fold vs. PPAR δ and PPAR γ	Not specified	[1]
In Vivo Dosage	0.5-5 mg/kg (orally, twice a day for 5 days)	Apo-A-I-transgenic mouse model	[1][6]

Experimental Protocols

Detailed methodologies for key experiments in atherosclerosis research using **GW 590735** are provided below.

In Vivo Atherosclerosis Study in ApoE^{-/-} or LDLr^{-/-} Mice

Apolipoprotein E-deficient (ApoE^{-/-}) and LDL receptor-deficient (LDLr^{-/-}) mice are the most commonly used animal models for atherosclerosis research as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

a. Animal Model and Diet:

- Animals: Male or female ApoE^{-/-} or LDLr^{-/-} mice on a C57BL/6 background, 8-12 weeks old.
- Diet: To accelerate atherosclerosis, feed the mice a "Western-type" high-fat diet containing 21% fat and 0.15-0.2% cholesterol.[\[16\]](#)[\[17\]](#) A standard chow diet can also be used for a slower progression of the disease.[\[11\]](#)

b. **GW 590735** Administration:

- Preparation: Dissolve **GW 590735** in a suitable vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) or DMSO.
- Dosage: Administer **GW 590735** at a dose of 0.5-5 mg/kg body weight.[\[1\]](#)[\[6\]](#)
- Route of Administration: Oral gavage, once or twice daily.
- Duration: 8-16 weeks, depending on the desired stage of atherosclerosis.

c. Assessment of Atherosclerosis:

- At the end of the treatment period, euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
- Dissect the aorta from the heart to the iliac bifurcation.
- En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques.[\[18\]](#) Quantify the lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
- Aortic root analysis: Embed the heart in optimal cutting temperature (OCT) compound, freeze, and collect serial cryosections of the aortic root. Stain the sections with Oil Red O

and counterstain with hematoxylin.[3][19][20] Quantify the lesion area in the aortic sinuses.

Macrophage Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol, a key process in reverse cholesterol transport that is potentially enhanced by **GW 590735**.

a. Macrophage Isolation and Culture:

- Isolate peritoneal macrophages from mice by peritoneal lavage or differentiate bone marrow-derived macrophages (BMDMs) from bone marrow progenitor cells by culturing in the presence of macrophage colony-stimulating factor (M-CSF).[1][5][7][21]

b. Cholesterol Loading and Labeling:

- Plate the macrophages in 24- or 48-well plates.
- Load the cells with cholesterol by incubating with acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL).
- Label the intracellular cholesterol pool by including a radioactive tracer like [3H]-cholesterol or a fluorescent analog like BODIPY-cholesterol or NBD-cholesterol in the culture medium for 24-48 hours.[4][22][23]

c. Cholesterol Efflux:

- Wash the cells to remove excess labeled cholesterol.
- Equilibrate the cells in serum-free medium for 1-2 hours.
- Incubate the cells with or without **GW 590735** for a specified period (e.g., 24 hours).
- Induce cholesterol efflux by adding cholesterol acceptors such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) to the medium for 4-24 hours.
- Collect the supernatant and lyse the cells.
- Measure the radioactivity or fluorescence in the supernatant and the cell lysate.

- Calculate the percentage of cholesterol efflux as: (counts or fluorescence in supernatant / (counts or fluorescence in supernatant + counts or fluorescence in cell lysate)) * 100.[24]

Monocyte Transmigration Assay (Boyden Chamber Assay)

This assay assesses the ability of monocytes to migrate across an endothelial cell monolayer towards a chemoattractant, a process that can be inhibited by the anti-inflammatory effects of **GW 590735**.

a. Cell Culture:

- Culture a monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) on the porous membrane of a Transwell insert (e.g., 8 µm pores) in a 24-well plate.[25]
- Culture monocytic cells (e.g., THP-1) in suspension.

b. Assay Setup:

- Treat the endothelial cell monolayer with or without an inflammatory stimulus (e.g., TNF-α) in the presence or absence of **GW 590735** for a predetermined time.
- Add a chemoattractant, such as monocyte chemoattractant protein-1 (MCP-1), to the lower chamber of the 24-well plate.[26]
- Add the monocytic cells to the upper chamber (the Transwell insert).

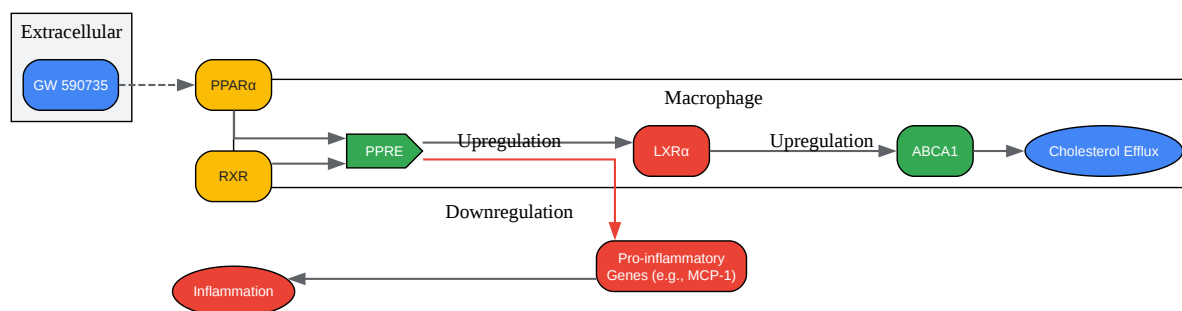
c. Quantification of Transmigration:

- Incubate the plate at 37°C for a period sufficient for monocyte migration (e.g., 4-24 hours).
- Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.

- Count the number of migrated cells in several microscopic fields. Alternatively, fluorescently label the monocytes and quantify the fluorescence of the migrated cells.[25]

Visualizations

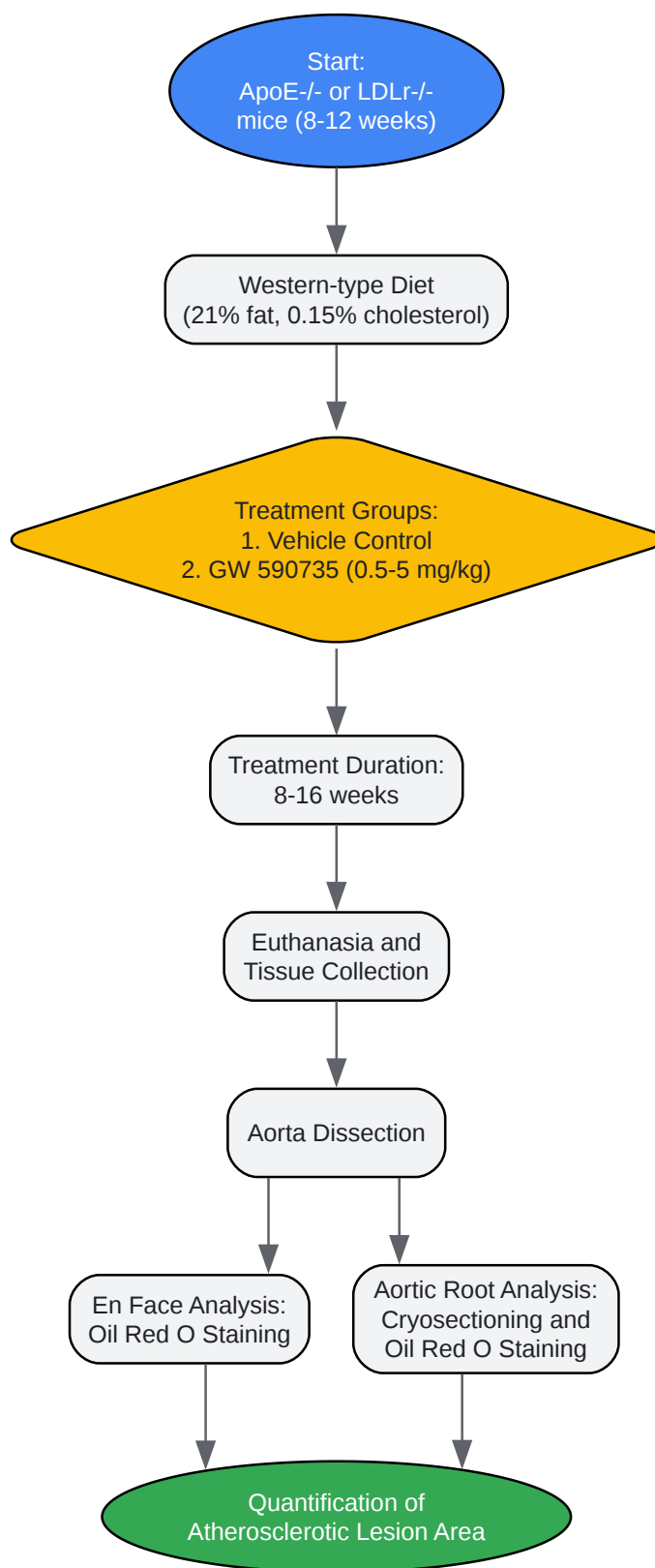
Signaling Pathways



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Caption: Proposed signaling pathway of **GW 590735** in macrophages.

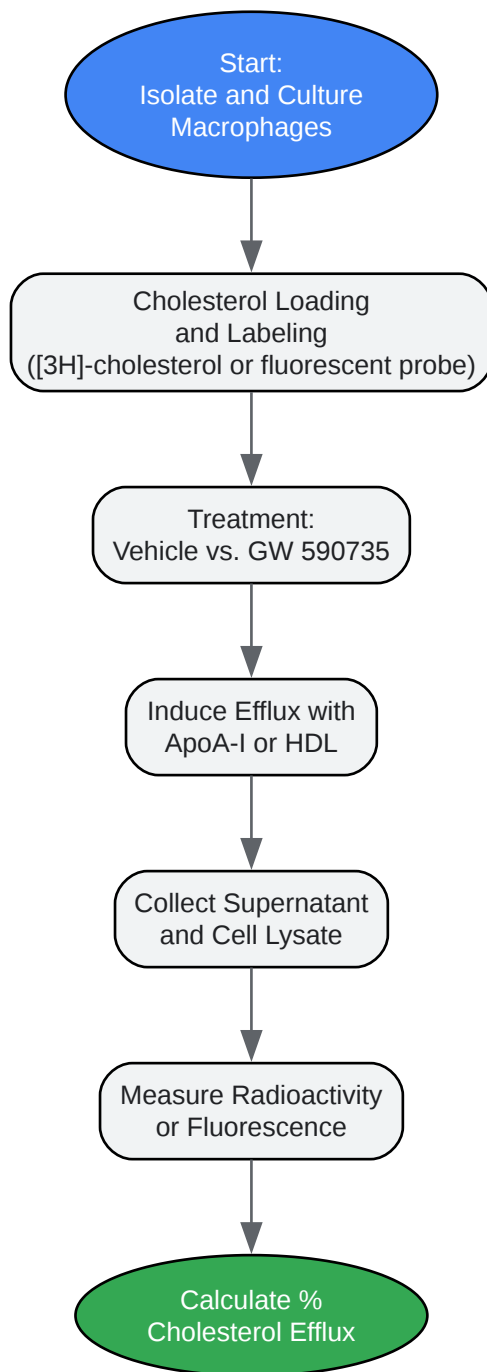
Experimental Workflow: In Vivo Atherosclerosis Study



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Caption: Workflow for an in vivo atherosclerosis study using **GW 590735**.

Experimental Workflow: Macrophage Cholesterol Efflux Assay



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Caption: Workflow for a macrophage cholesterol efflux assay.

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